molecular formula C12H22O4 B8343263 diethyl (S)-2-methylbutylmalonate

diethyl (S)-2-methylbutylmalonate

Cat. No.: B8343263
M. Wt: 230.30 g/mol
InChI Key: LACBGBCMVQFTSM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (S)-2-methylbutylmalonate is a chiral malonate ester characterized by an (S)-configured 2-methylbutyl substituent at the central carbon of the malonate core. This compound is structurally related to diethyl malonate (CAS 105-53-3), a versatile building block in organic synthesis, but its branched alkyl chain introduces steric and electronic differences that influence reactivity and applications.

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

diethyl 2-[(2S)-2-methylbutyl]propanedioate

InChI

InChI=1S/C12H22O4/c1-5-9(4)8-10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

LACBGBCMVQFTSM-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)CC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCC(C)CC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of diethyl (S)-2-methylbutylmalonate with related malonate esters:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Solubility Applications
Diethyl malonate C₇H₁₂O₄ 160.17 198–199 -50 Soluble in organic solvents Pharmaceutical intermediates, polymer synthesis
Diethyl benzylmalonate C₁₄H₁₈O₄ 250.29 Not reported Not reported Soluble in ethanol, ether Coumarin derivatives, chiral synthons
Diethyl 2-phenylmalonate C₁₂H₁₄O₄ 222.24 285–287 12–14 Insoluble in water Lab research, drug intermediates
This compound* C₁₂H₂₂O₄ 230.30 ~200–220 (estimated) -30 (estimated) Organic solvents Asymmetric catalysis, chiral ligands

*Estimated values based on structural analogs.

Key Observations :

  • Steric Effects : The (S)-2-methylbutyl group in this compound introduces greater steric hindrance compared to linear alkyl or aryl substituents (e.g., benzyl or phenyl). This reduces nucleophilic reactivity at the central carbon but enhances enantioselectivity in asymmetric reactions .
  • Solubility: Like other malonates, this compound is lipophilic, favoring solubility in nonpolar solvents, which is critical for reactions in aprotic media .
Reactivity and Stability
  • Hydrolysis : All malonate esters undergo hydrolysis to dicarboxylic acids under acidic or basic conditions. The (S)-2-methylbutyl group may slow hydrolysis due to steric shielding, similar to how benzyl groups stabilize diethyl benzylmalonate .
  • Thermal Stability : Branched malonates like this compound exhibit higher thermal stability than linear analogs, as observed in diethyl 2-sec-butyl-2-ethylmalonate (CAS 76-71-1), which remains stable at temperatures up to 150°C .

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